molecular formula C28H23F2N5 B2657386 1-(2-fluorophenyl)-4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine CAS No. 477240-41-8

1-(2-fluorophenyl)-4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine

Cat. No.: B2657386
CAS No.: 477240-41-8
M. Wt: 467.524
InChI Key: XHPGZRMRNUHETP-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine is a useful research compound. Its molecular formula is C28H23F2N5 and its molecular weight is 467.524. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Imaging Applications

  • A compound structurally related to the query, synthesized for imaging dopamine D4 receptors, was developed via electrophilic fluorination. This synthesis approach demonstrates the compound's potential application in neuroimaging and receptor mapping, offering insights into its role in brain function and neurological disorders (Eskola et al., 2002).

Receptor Affinity

  • Research on derivatives of a similar structural family highlighted their significance in targeting human adenosine A1 and A2A receptor subtypes. Such compounds, with specific modifications, showed varying affinities, indicating the potential therapeutic applications in treating conditions related to these receptors (Squarcialupi et al., 2017).

Antimicrobial Activity

  • A study on the synthesis of new dithiocarbamate derivatives bearing thiazole/benzothiazole rings, which share a resemblance in the structural complexity with the queried compound, demonstrated significant antimicrobial activity. This underscores the potential use of structurally complex compounds in developing new antibacterial agents (Yurttaş et al., 2016).

Molecular Modeling and Inactivation Analysis

  • Molecular analysis and modeling studies on mechanism-based inactivators, including compounds with piperazine groups and substituted pyrimidines, reveal the intricate interactions with cytochrome P450 enzymes. Such studies are crucial for understanding drug metabolism and designing safer pharmaceuticals (Livezey et al., 2012).

Synthesis for Antitumor Activity

  • Novel synthetic routes to compounds including the queried structure, intended as intermediates in antitumor drugs, highlight the importance of such chemicals in cancer research. The optimization of synthetic methods can lead to the discovery of potent small molecule inhibitors for cancer treatment (Gan et al., 2021).

Properties

IUPAC Name

7-(4-fluorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23F2N5/c29-21-10-12-22(13-11-21)35-18-23(20-6-2-1-3-7-20)26-27(31-19-32-28(26)35)34-16-14-33(15-17-34)25-9-5-4-8-24(25)30/h1-13,18-19H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPGZRMRNUHETP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)F)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23F2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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